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Compound of Interest

Compound Name: Arimoclomol Citrate

Cat. No.: B3327690

Arimoclomol citrate, an investigational drug candidate, has been the subject of extensive
research for its potential therapeutic role in a range of neurodegenerative diseases. This guide
provides a meta-analysis of its efficacy, comparing it with alternative treatments for Niemann-
Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS), supported by
experimental data and detailed methodologies.

Mechanism of Action: The Heat Shock Response

Arimoclomol is a co-inducer of the heat shock response (HSR), a cellular mechanism that
protects against stress by promoting the proper folding and preventing the aggregation of
misfolded proteins.[1][2][3] Its primary mechanism involves the potentiation of Heat Shock
Factor 1 (HSF1), the master transcriptional regulator of the HSR.[2][4] In stressed cells,
Arimoclomol prolongs the activation of HSF1, leading to an increased production of Heat Shock
Proteins (HSPs), particularly the cytoprotective HSP70. This enhanced chaperone capacity is
thought to be beneficial in neurodegenerative diseases characterized by protein misfolding and
aggregation.
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Arimoclomol's Mechanism of Action via HSF1 Pathway.

Efficacy in Niemann-Pick Disease Type C (NPC)

NPC is a rare, lysosomal storage disorder leading to progressive neurological deterioration.
The standard of care for NPC in many regions is miglustat, which has been shown to stabilize

neurological manifestations.

Arimoclomol vs. Placebo (as an adjunct to standard

care)

A pivotal phase 2/3 clinical trial (NCT02612129) evaluated the efficacy and safety of
Arimoclomol as an add-on therapy in patients with NPC.

Table 1: Efficacy of Arimoclomol in Niemann-Pick Disease Type C (NCT02612129)
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Arimoclomol + Placebo + Treatment
Outcome .
Standard Care  Standard Care  Difference p-value
Measure
(n=34) (n=16) (95% CI)
Change in 5-
-1.40 (-2.76,
domain NPCCSS 0.76 2.15 0.046
-0.03)
at 12 months
Subgroup:
Change in 5-
- - -2.06 0.006

domain NPCCSS
with Miglustat

NPCCSS: Niemann-Pick Disease Type C Clinical Severity Scale. A lower score indicates less

severe disease. A negative change indicates improvement.

The study demonstrated that Arimoclomol, when added to routine clinical care (which could

include miglustat), resulted in a statistically significant 65% reduction in disease progression

over 12 months as measured by the 5-domain NPCCSS. The treatment effect was even more

pronounced in the prespecified subgroup of patients who were also receiving miglustat, where

Arimoclomol led to a stabilization of disease severity.

Miglustat Monotherapy

Clinical trials and observational studies on miglustat have demonstrated its ability to stabilize

neurological disease in NPC patients. Long-term data suggest that miglustat therapy stabilizes

key neurological parameters, including horizontal saccadic eye movements, swallowing, and

ambulation.

Table 2: Efficacy of Miglustat in Niemann-Pick Disease Type C
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Study Patient Population Duration Key Outcomes

Improved horizontal

) ] ) saccadic eye
Randomized Adults and juveniles

) 12 months movement velocity
Controlled Trial (n=29)

(p=0.028); improved

swallowing capacity.

Stabilization of

horizontal saccadic
Open-label Extension Adults and juveniles 24 months eye movements,

swallowing, and

ambulation.

Stabilization of
horizontal saccadic
o , eye movements,
Pediatric Study Children (4-12 years) 24 months )
ambulation, and
swallowing in 80% of

patients.

Mean annual disease
progression rate
decreased from +0.11
Retrospective Cohort 66 patients Median 1.46 years units/year before
treatment to -0.01
units/year after

treatment.

While a direct head-to-head meta-analysis is not available, the data suggests that Arimoclomol
as an add-on therapy to miglustat provides a significant additional benefit in slowing disease
progression in NPC.

Efficacy in Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease that affects motor neurons, leading to muscle
weakness and paralysis. The standard of care for ALS includes riluzole and edaravone, which
have shown modest effects on slowing disease progression.
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Arimoclomol in ALS

The efficacy of Arimoclomol in a broader ALS population was investigated in the ORARIALS-01
phase 3 clinical trial (NCT03491462). This trial, however, failed to meet its primary and
secondary endpoints.

Table 3: Efficacy of Arimoclomol in Amyotrophic Lateral Sclerosis (ORARIALS-01)

Arimoclomol
Outcome Measure Placebo (n=79) p-value
(n=160)

Combined

Assessment of

Function and Survival 0.51 (SD 0.29) 0.49 (SD 0.28) 0.62
(CAFS) rank score at

76 weeks

Change in ALSFRS-R

from baseline to 76 - - Not significant
weeks
Survival - - Not significant

CAFS: A composite endpoint ranking patients based on survival and change in ALSFRS-R.
Higher scores are better. ALSFRS-R: ALS Functional Rating Scale-Revised. A higher score
indicates better function.

The results of the ORARIALS-01 trial showed no significant difference between Arimoclomol
and placebo in terms of function, survival, or disease progression in patients with ALS.

Approved Treatments for ALS

Riluzole: Clinical trials have shown that riluzole provides a modest survival benefit in ALS
patients. A meta-analysis indicated that riluzole 100 mg/day was associated with a 9% gain in
the probability of 1-year tracheostomy-free survival.

Edaravone: The pivotal clinical trial for edaravone (NCT01492686) demonstrated a significant
slowing of functional decline in a specific subgroup of ALS patients. The change in the
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ALSFRS-R score from baseline to 24 weeks was -5.01 in the edaravone group compared to
-7.50 in the placebo group, representing a 33% reduction in functional loss.

Table 4: Efficacy of Approved Treatments for Amyotrophic Lateral Sclerosis

Treatment Key Clinical Trial Primary Outcome Result

35% improvement in
) ) Tracheostomy-free ] )
Riluzole Dose-ranging study ] survival with 100 mg
survival q
ose.

) -5.01 (edaravone) vs.
Change in ALSFRS-R
Edaravone NCT01492686 -7.50 (placebo);
at 24 weeks
p=0.0013.

Based on current evidence, Arimoclomol has not demonstrated efficacy in the broader ALS
population, in contrast to the modest but statistically significant benefits observed with
approved treatments like riluzole and edaravone.

Experimental Protocols
Arimoclomol in NPC (NCT02612129)

This was a phase 2/3, multicenter, randomized, double-blind, placebo-controlled trial.
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Workflow for the NCT02612129 Arimoclomol NPC Trial.

o Participants: 50 patients aged 2-18 years with a confirmed diagnosis of NPC.
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¢ Intervention: Patients were randomized (2:1) to receive either Arimoclomol (dosed by body
weight, three times daily) or a matching placebo, in addition to their standard of care.

¢ Primary Endpoint: Change from baseline in the 5-domain Niemann-Pick Disease Type C
Clinical Severity Scale (NPCCSS) score at 12 months.

o Stratification: Patients were stratified based on their use of miglustat at baseline.

Arimoclomol in ALS (NCT03491462)

This was a phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group

trial.

Patient Screening

(ALS diagnosis, weakness onset <18 months)

Randomization (2:1)

Arimoclomol
(400 mg TID)

Placebo (TID)

76-Week Double-Blind
Treatment Period
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Combined Assessment of Function and Survival (CAFS)
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Survival, ALSFRS-R, SVC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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